molecular formula C19H22N4O3S B2633425 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377060-18-9

1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2633425
CAS RN: 377060-18-9
M. Wt: 386.47
InChI Key: DXCYWEAWKWACTC-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as the NITD008 molecule and has been the focus of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of thiadiazepino-fused purine diones, involving complex chemical reactions starting from 1,3-dimethyl purine dione derivatives, showcasing the compound's role in creating new heterocyclic systems (Hesek & Rybár, 1994). This work highlights the chemical versatility and potential for creating pharmacologically relevant structures.
  • Further studies have expanded on synthetic methodologies to access new derivatives of the compound, incorporating elements like selenium and thiadiazolyl groups, indicating a broad interest in diversifying the chemical space for enhanced biological activities (Gobouri, 2020).
  • The compound's ability to form mixed ligand-metal complexes has been explored, suggesting its utility in coordination chemistry and potential applications in materials science or as a ligand in metal-mediated reactions (Shaker, 2011).

Biological Activity and Pharmacological Potential

  • Research into the structure-affinity relationship of derivatives of the compound for serotonin receptors has provided insights into the potential for therapeutic applications in neurological disorders. Modifications of the purine moiety have been shown to affect the affinity for serotonin receptors, which could inform drug design efforts targeting mental health conditions (Żmudzki et al., 2015).

Chemical Properties and Reactions

  • The reactivity and functionalization of the compound have been the subject of studies aiming to construct complex heterocyclic systems. These investigations provide valuable knowledge on the chemical behavior of purine dione derivatives, enabling the development of new synthetic routes for pharmacologically active compounds (Dotsenko et al., 2012).

properties

IUPAC Name

1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCYWEAWKWACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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